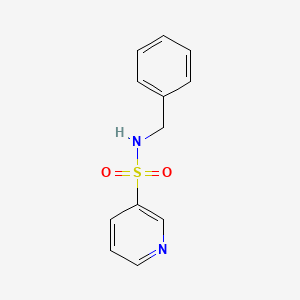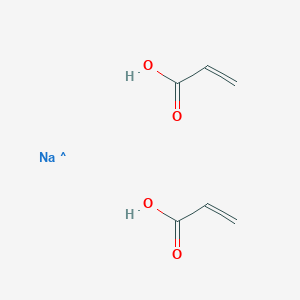
2-Propenoic acid, polymer with sodium 2-propenoate
Vue d'ensemble
Description
“2-Propenoic acid, polymer with sodium 2-propenoate” is a polymer that is commonly used as a thickening agent, binder, sizing agent, flocculating agent, crosslinker, filtering aid, lubricant, drag reduction, and polymer recovery agent . It appears as off-white granules .
Synthesis Analysis
The synthesis of this polymer is typically achieved through a free radical polymerization reaction . The specific steps include polymer synthesis, solvent evaporation, and curing .Chemical Reactions Analysis
The polymer is generally used as a surface coating, adhesive, and sealant . Its excellent adhesion and corrosion resistance make it widely used in the field of coating science and adhesive technology .Physical And Chemical Properties Analysis
The polymer is off-white granules . It is soluble in water and some protic solvents .Applications De Recherche Scientifique
Crystal Structure and Thermal Stability
2-Propenoic acid polymers demonstrate significant characteristics in crystal structure and thermal stability. For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt revealed it as a two-dimensional polymer with Na ions bridged by water molecules and coordinated to oxygen atoms of carboxylate, hydroxy, and methoxy groups. This structure is stabilized by a hydrogen bond network, showing dehydration at 75°C and decomposition at 150°C (Kula, Mazur, & Rzączyńska, 2007).
Polymerization Processes and Applications
2-Propenoic acid is a key raw material in the production of various polymers. A study highlights its use in emulsion and solution polymerization processes to produce high-yield polymers for diverse applications. Its esters are used extensively in manufacturing superabsorbent poly(acrylic acid), detergents, water treatment solutions, and dispersants. These polymers exhibit high resistance to chemical and environmental attack and possess attractive strength properties (Bauer, 2003).
Plasma Polymerization
Plasma polymers of 2-propenoic acid have been prepared from inductively coupled, radio-frequency-induced plasmas. These plasma polymers are characterized by X-ray photoelectron spectroscopy (XPS), infrared reflection absorption spectroscopy (IRAS), and secondary-ion mass spectrometry (SIMS). Such detailed characterization allows determination of the distribution of chemical functionalities on the surface of the product, shedding light on the impact of unsaturation and plasma power on this distribution (O'toole, Beck, & Short, 1996).
Superabsorbent Composite Production
2-Propenoic acid polymers are used in creating superabsorbent composites. Research on Bentonite/polyacrylic acid sodium superabsorbent composite, produced by solution polymerization using 2-propenoic acid, showcased applications as water-retaining agents in forestry, gardening, and ecological environments. These composites exhibit advantages such as easy control of polymerization reaction, salt resistance, and high gel strength (Li Shu-shan, 2010).
Mécanisme D'action
Orientations Futures
The polymer’s properties depend on the specific polymerization conditions and ratios . It usually has excellent heat resistance, solvent resistance, and mechanical properties . The polymer is typically used as a surface coating, adhesive, and sealant . Its excellent adhesion and corrosion resistance make it widely used in the field of coating science and adhesive technology . The preparation of this polymer is usually done through a free radical polymerization reaction .
Propriétés
InChI |
InChI=1S/2C3H4O2.Na/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHIZRHZZFBCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9033-79-8 | |
| Details | Compound: Acrylic acid-sodium acrylate copolymer | |
| Record name | Acrylic acid-sodium acrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9033-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [DeRoyal MSDS] | |
| Record name | 2-Propenoic acid, polymer with sodium 2-propenoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
9033-79-8 | |
| Record name | 2-Propenoic acid, polymer with sodium 2-propenoate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | sodium polyacrilate crosslinked | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



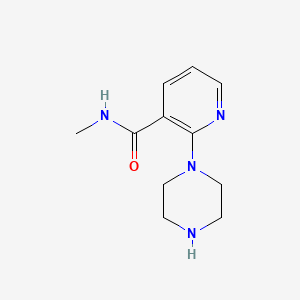
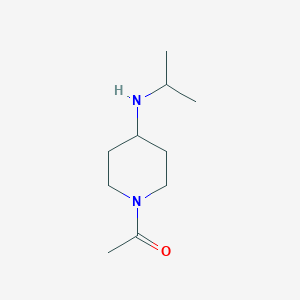
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3300579.png)
![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3300587.png)



![(2-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300623.png)
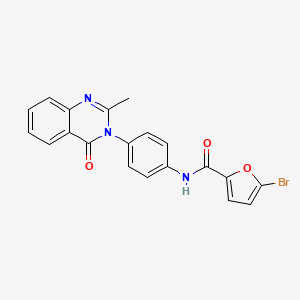

![1-(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B3300640.png)
![(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300658.png)
![7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B3300659.png)
